2A3

Catalog No.
S662547
CAS No.
35320-23-1
M.F
C3H9NO
M. Wt
75.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2A3

CAS Number

35320-23-1

Product Name

2A3

IUPAC Name

(2R)-2-aminopropan-1-ol

Molecular Formula

C3H9NO

Molecular Weight

75.11 g/mol

InChI

InChI=1S/C3H9NO/c1-3(4)2-5/h3,5H,2,4H2,1H3/t3-/m1/s1

InChI Key

BKMMTJMQCTUHRP-GSVOUGTGSA-N

SMILES

Array

Synonyms

(2R)-2-Amino-1-propanol; (-)-2-Amino-1-propanol; (-)-2-Aminopropanol; (-)-Alaninol; (2R)-2-Amino-1-propanol; (R)-(-)-2-Aminopropanol; (R)-2-Amino-1-propanol; (R)-2-Aminopropan-1-ol; (R)-2-Aminopropanol; (R)-Alaninol; D-2-Amino-1-propanol; D-Alaninol;

Canonical SMILES

CC(CO)N

Isomeric SMILES

C[C@H](CO)N

The exact mass of the compound d-Alaninol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chloro(1,3-dimesitylimidazol-2-ylidene)gold(I), often abbreviated as Au(IMes)Cl, is a well-defined, crystalline, and bench-stable gold(I) precatalyst. It belongs to the class of N-heterocyclic carbene (NHC) metal complexes, which are noted for their high thermal stability and robust performance in homogeneous catalysis.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEykZO7NFx6BvAR-nH0VHeyJ8xCzra_g4TmcneHUuhuJnwGmcL-D-lz6eh41gRDvKwUlzN1KsRWBTqkc-Im4L1AfLpczUe3D5eNm2mXTg3bsOyQdQ6M17beKB7w8SBsJoCaSH94)] The strong σ-donating properties of the IMes ligand stabilize the gold(I) center, making Au(IMes)Cl an effective and reproducible catalyst for a range of organic transformations, particularly those involving the activation of alkynes, allenes, and alkenes toward nucleophilic attack.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEykZO7NFx6BvAR-nH0VHeyJ8xCzra_g4TmcneHUuhuJnwGmcL-D-lz6eh41gRDvKwUlzN1KsRWBTqkc-Im4L1AfLpczUe3D5eNm2mXTg3bsOyQdQ6M17beKB7w8SBsJoCaSH94)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH9t9qnU3dGLDN3Lc6YCdyQo9Hk06yupDP9v9yi32arnTsLI5WTPoSUU8YmGGpN-0z-qk5C4X6Lp4AjrcDgMVgACzC8JrN9HMgL4thzuAwZxZqPPy2d4bkyJHGp9L3DdrBFcHKpRI2Pn7PcPeo%3D)]

Substituting Au(IMes)Cl with other gold catalysts is a critical decision that impacts process outcomes. Replacing the IMes N-heterocyclic carbene (NHC) ligand with either a more sterically hindered NHC (e.g., IPr) or a less stable phosphine ligand (e.g., PPh3) is not a direct swap.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF79pp4Vb3E_5SiEKD8bEINuxGkQuSrldJcK0Cs3KyxPmTbzsanAwp0ZNZWDKmuf0ohnajAIMA_kINwlz_6O03GaVN5OJl05HusephfRsUaxrQwi_Hc6viuBEOWim9m_vLbY2FT)] The steric and electronic profile of the ligand dictates the catalyst's stability, solubility, and activity for a specific substrate.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHpVWLjo7P3gxdPKcbgb2LGuIUKQTsEMd_ENdb9tlC6evKcECsc3-300xWaVv3GBlEBHMcAp3Uj28Jy2MejbEl9HYJvm7eoU9-xjmbb3v9svuORMLA1oZVP0gPtWYpQ7pzBtsX-crMAPHP96ntwyAuutWtMvPflSCt-vxKpIm7OMexdZIA2hvX4f0EcV8gBB1KLhX53ZB2AnV_XcXgQ82DGAEM28RRqrPas_gzBnx7XzGLaDOqzmWzPQw%3D%3D)] Switching from a well-defined NHC precatalyst to a simple salt like AuCl often leads to poor reproducibility, while substituting with a phosphine-based analogue like Au(PPh3)Cl can result in lower thermal stability and catalyst decomposition under demanding conditions.

Superior Thermal Stability Over Traditional Phosphine-Based Catalysts

N-heterocyclic carbene gold complexes demonstrate significantly enhanced thermal stability compared to their phosphine-ligated counterparts. Studies on the thermal properties of various gold(I) complexes show that while Au(PPh3)Cl begins to decompose around 175 °C, NHC-ligated complexes like Au(IMes)Cl are stable to much higher temperatures, often exceeding 250 °C. For instance, a representative study showed Au(IMes)Cl has a decomposition onset at 255 °C.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEfxw-dIUAk3D5UPKTpuBFf78AayuNvWI5JS3VaVM68FDzgXnlSJdpuw1EJB3Dpxoycc36YYwrz_Dq6YtpWi7lUBMVB3p20umss20mZ8FLiQuKLEIRM_Fbr2xK2zUzvMdGB524kjIKLOlcVeYNrKuMIiPC3Int114s%3D)]

Evidence DimensionThermal Decomposition Onset (TGA)
Target Compound Data255 °C
Comparator Or BaselineAu(PPh3)Cl: ~175 °C
Quantified Difference~80 °C higher stability
ConditionsThermogravimetric Analysis (TGA) under inert atmosphere.

This superior thermal robustness allows for a wider operational window, enabling reactions at elevated temperatures required for less reactive substrates without catalyst degradation.

Enhanced Handling Robustness and Air Stability for Improved Reproducibility

Unlike many phosphine-based gold catalysts such as Au(PPh3)Cl, which can be sensitive to air and moisture, Au(IMes)Cl is a bench-stable solid.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEfxw-dIUAk3D5UPKTpuBFf78AayuNvWI5JS3VaVM68FDzgXnlSJdpuw1EJB3Dpxoycc36YYwrz_Dq6YtpWi7lUBMVB3p20umss20mZ8FLiQuKLEIRM_Fbr2xK2zUzvMdGB524kjIKLOlcVeYNrKuMIiPC3Int114s%3D)] The strong Au-C(NHC) bond provides significant protection against oxidation and other degradation pathways that can plague phosphine ligands, especially in solution.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEykZO7NFx6BvAR-nH0VHeyJ8xCzra_g4TmcneHUuhuJnwGmcL-D-lz6eh41gRDvKwUlzN1KsRWBTqkc-Im4L1AfLpczUe3D5eNm2mXTg3bsOyQdQ6M17beKB7w8SBsJoCaSH94)] This allows Au(IMes)Cl to be weighed and handled in air for typical reaction setups without the need for a glovebox, leading to greater operational simplicity and improved run-to-run consistency.

Evidence DimensionHandling Requirements
Target Compound DataBench-stable solid; can be handled in air for routine procedures.
Comparator Or BaselineAu(PPh3)Cl: Prone to oxidation, particularly in solution; inert atmosphere handling recommended for best reproducibility.
Quantified DifferenceQualitative but significant: Glovebox-free handling vs. required inert atmosphere techniques.
ConditionsStandard laboratory and process scale-up conditions.

Simplified handling reduces infrastructure requirements (e.g., gloveboxes), saves time, and minimizes a key source of experimental variability, thereby improving process reproducibility.

High Catalytic Efficiency in Alkyne Hydration vs. Alternative Gold Catalysts

In the benchmark Markovnikov hydration of phenylacetylene, Au(IMes)Cl demonstrates high catalytic activity. In a comparative study, a catalyst system generated from Au(IMes)Cl achieved >95% conversion in under 2 hours.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEfxw-dIUAk3D5UPKTpuBFf78AayuNvWI5JS3VaVM68FDzgXnlSJdpuw1EJB3Dpxoycc36YYwrz_Dq6YtpWi7lUBMVB3p20umss20mZ8FLiQuKLEIRM_Fbr2xK2zUzvMdGB524kjIKLOlcVeYNrKuMIiPC3Int114s%3D)] Under similar conditions, the catalyst derived from the more sterically hindered Au(IPr)Cl required longer reaction times for equivalent conversion, while the phosphine-based Au(PPh3)Cl system showed significantly lower activity, often failing to reach full conversion.

Evidence DimensionConversion in Phenylacetylene Hydration
Target Compound Data>95% conversion in < 2 hours (1 mol% loading)
Comparator Or BaselineAu(IPr)Cl: Slower kinetics; Au(PPh3)Cl: Significantly lower conversion (<50%) in the same timeframe.
Quantified DifferenceSubstantially faster reaction completion compared to common alternatives.
ConditionsHydration of phenylacetylene, typically in aqueous methanol or similar solvent systems, 60-80 °C.

Higher catalytic activity allows for lower catalyst loadings and/or shorter reaction times, which directly translates to increased throughput, lower precious metal costs, and improved process economics.

High-Temperature Cycloisomerization and Rearrangement Reactions

The high thermal stability of Au(IMes)Cl makes it the preferred choice for transformations requiring elevated temperatures, such as complex cycloisomerizations or Meyer-Schuster rearrangements of sterically hindered or electronically deactivated substrates where other catalysts would decompose.

Efficient and Scalable Alkyne Functionalization

For core industrial and pharmaceutical synthesis reactions like alkyne hydration, hydroamination, or hydroalkoxylation, the high catalytic turnover and efficiency of Au(IMes)Cl allow for economically viable processes with reduced catalyst loading and simplified workflows.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEfxw-dIUAk3D5UPKTpuBFf78AayuNvWI5JS3VaVM68FDzgXnlSJdpuw1EJB3Dpxoycc36YYwrz_Dq6YtpWi7lUBMVB3p20umss20mZ8FLiQuKLEIRM_Fbr2xK2zUzvMdGB524kjIKLOlcVeYNrKuMIiPC3Int114s%3D)]

Process Development and High-Throughput Screening

The superior bench stability and handling characteristics of Au(IMes)Cl make it ideal for process development and high-throughput screening campaigns where operational simplicity and run-to-run reproducibility are paramount. Its reliability removes catalyst decomposition as a variable, allowing for clearer interpretation of reaction optimization data.

Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]

XLogP3

-1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

75.068413911 Da

Monoisotopic Mass

75.068413911 Da

Heavy Atom Count

5

UNII

770ZI70L3Q

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

(-)-2-aminopropanol

Dates

Last modified: 08-15-2023
Ayme et al. A synthetic molecular pentafoil knot. Nature Chemistry, doi: 10.1038/nchem.1193, published online 6 November 2011 http://www.nature.com/nchem

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